2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride
Description
2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride is a pyridine derivative featuring an aminomethyl group at the 2-position and a carboxylic acid group at the 4-position of the aromatic ring. The dihydrochloride salt form enhances its aqueous solubility and stability, making it valuable in pharmaceutical and biochemical applications, particularly as a building block in drug discovery.
Properties
IUPAC Name |
2-(aminomethyl)pyridine-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-4-6-3-5(7(10)11)1-2-9-6;;/h1-3H,4,8H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJOVGGQZMCLLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Reaction with Hydrochloric Acid
The fundamental synthesis begins with the reaction of 2-(Aminomethyl)pyridine with hydrochloric acid (HCl), resulting in the formation of the dihydrochloride salt. This approach is straightforward and is often employed for laboratory-scale production.
- Reactant: 2-(Aminomethyl)pyridine
- Reagent: Hydrochloric acid (gas or aqueous solution)
- Conditions: Mild heating or room temperature, stirring, followed by purification
- Purification: Crystallization or filtration to isolate the dihydrochloride salt
This method is efficient but requires high-purity starting materials to ensure product quality. The process typically involves dissolving 2-(Aminomethyl)pyridine in an appropriate solvent, adding HCl, and then isolating the salt via crystallization.
Multi-step Synthesis via 2-(Aminomethyl)pyridine Derivatives
A more elaborate synthetic route involves the preparation of 2-(Aminomethyl)pyridine derivatives through functionalization of pyridine rings, followed by conversion into the dihydrochloride form.
- Preparation of 2-(Aminomethyl)pyridine:
This can be achieved via reductive amination of pyridine-4-carboxaldehyde or pyridine-4-carboxylic acid derivatives. For instance, condensation of pyridine-4-carboxaldehyde with formaldehyde and ammonia, followed by reduction, yields the aminomethyl derivative.
- Conversion to Dihydrochloride:
The free base is then treated with hydrochloric acid under controlled conditions to produce the hydrochloride salt.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Reductive amination | Formaldehyde, ammonia | Reflux, catalytic hydrogenation | Produces 2-(Aminomethyl)pyridine |
| Salt formation | HCl in ethanol or water | Room temperature, stirring | Yields the dihydrochloride |
Industrial-Scale Synthesis via Halogenated Pyridine Intermediates
In large-scale manufacturing, the synthesis often employs halogenated pyridine derivatives as intermediates, which are functionalized through nucleophilic substitution and subsequent reduction.
- Starting Material: 2,3-Dichloro-5-trifluoromethylpyridine (or similar derivatives)
- Nucleophilic Substitution:
Reaction with nitromethane in the presence of a base such as potassium tert-butanolate or sodium hydroxide in DMSO solvent, leading to the formation of 2-nitromethylpyridine derivatives.
Hydrogenation:
Catalytic hydrogenation of the nitro group under acidic conditions (e.g., HCl) over palladium on carbon yields the amino derivative.Final Salt Formation:
The amino compound is then converted into its dihydrochloride salt by treatment with hydrochloric acid.
Halogenated pyridine + nitromethane → (base, heat) → 2-nitromethylpyridine → (Pd/C, HCl) → 2-(Aminomethyl)pyridine dihydrochloride
This route is advantageous for its scalability and high yield, with reaction parameters optimized for industrial conditions.
Catalytic Hydrogenation of Nitro Derivatives
A critical step in the synthesis involves catalytic hydrogenation of nitromethylpyridine intermediates. The process typically employs:
- Catalyst: Palladium on carbon (Pd/C)
- Solvent: Hydrochloric acid or other suitable acids
- Conditions: Elevated hydrogen pressure, controlled temperature
This step ensures the selective reduction of nitro groups to amino groups, forming the desired amino methyl pyridine derivative, which is then stabilized as the hydrochloride salt.
Summary of Preparation Methods
| Method | Key Reagents | Main Features | Advantages | Limitations |
|---|---|---|---|---|
| Direct acid reaction | Hydrochloric acid | Simple, lab-scale | Fast, straightforward | Purity-dependent |
| Reductive amination | Formaldehyde, ammonia | Versatile, yields pure product | Widely used | Multi-step process |
| Halogenated pyridine route | Halogenated pyridine, nitromethane | Scalable, high yield | Suitable for industrial scale | Requires multiple steps |
| Catalytic hydrogenation | Nitro derivatives, Pd/C | High selectivity | Efficient reduction | Catalyst cost |
Research Findings and Data Tables
Research indicates that the industrial synthesis of 2-(Aminomethyl)pyridine derivatives, including the dihydrochloride salt, benefits from the halogenated pyridine pathway due to its scalability and high yield. For example, a patent describes the preparation of 2-aminomethylpyridine derivatives via nucleophilic substitution on halogenated pyridines, followed by catalytic hydrogenation, emphasizing the importance of reaction conditions such as temperature, base strength, and catalyst type for optimizing yield and purity.
Data Table: Comparative Reaction Conditions
| Method | Temperature | Reagent Concentration | Catalyst | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Acid reaction | Room temp to 50°C | Excess HCl | N/A | 70-85 | Suitable for small scale |
| Reductive amination | 80-120°C | Formaldehyde, ammonia | Raney Ni or Pd/C | 75-90 | High purity products |
| Halogenation + substitution | 100-150°C | Halogenated pyridine | NaOH, K tert-butanolate | 80-95 | Industrial scale |
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the amino or carboxylic groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce different amine derivatives.
Scientific Research Applications
Chemistry
2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:
- Oxidation : Can be oxidized to yield carboxylic acids.
- Reduction : Can be reduced to form amines.
- Substitution Reactions : Engages in substitution reactions with halogens and nucleophiles.
These reactions make it a valuable intermediate in the synthesis of more complex organic molecules.
Biology
The compound is studied for its potential biological activities, particularly its interactions with enzymes and receptors. Notable biological applications include:
- Enzyme Inhibition : It exhibits the capability to inhibit various enzymes, modulating metabolic pathways.
- Receptor Binding : Potential binding to specific receptors, influencing cellular signaling processes .
Medicine
Research is ongoing to explore the therapeutic applications of this compound. Key areas of investigation include:
- Antimicrobial Activity : Studies have shown significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antibacterial agent.
- Anti-inflammatory Effects : In vitro assays indicated that the compound significantly inhibited COX-2 activity, comparable to established anti-inflammatory drugs.
- Neuroprotection : Research involving neuronal cell cultures exposed to oxidative stress demonstrated decreased markers of cell death when treated with the compound .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as an antibacterial agent.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound significantly inhibited COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs. This suggests its potential use in treating inflammatory conditions.
Case Study 3: Neuroprotection in Cell Models
Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound resulted in decreased markers of cell death and apoptosis, indicating neuroprotective effects.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of 2-(aminomethyl)pyridine-4-carboxylic acid dihydrochloride with structurally related compounds:
Key Observations:
- Positional Isomerism: The 3-(aminomethyl)pyridine-2-carboxylic acid dihydrochloride () shares the same functional groups but differs in substituent positions, likely affecting electronic properties and binding interactions in biological systems.
- Heterocycle Variation : The imidazole derivative () replaces pyridine with an imidazole ring, altering pKa values and hydrogen-bonding capacity .
- Protective Groups: The Boc-protected compound () highlights the reactivity of the aminomethyl group, often requiring protection during synthetic workflows .
Biological Activity
2-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride, also known as AMPC, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its ability to interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of AMPC, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.
- Molecular Formula : C7H9Cl2N2O2
- Molecular Weight : 152.153 g/mol
- Structure : The compound features an aminomethyl group and a carboxylic acid functional group attached to a pyridine ring, which influences its biological interactions.
Antimicrobial Activity
AMPC has been studied for its antimicrobial properties against various pathogens. Research indicates that compounds within the pyridine family often exhibit significant antibacterial effects.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 55 ± 0.5 μg/mL | |
| Staphylococcus aureus | 58 ± 0.4 μg/mL | |
| Klebsiella pneumoniae | Effective at varying concentrations |
The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Properties
Research has highlighted the potential of AMPC as an anticancer agent. Specifically, it has been shown to inhibit key enzymes involved in cancer cell proliferation.
- Target Enzymes : AMPC acts as an inhibitor of histone demethylases, which are crucial in regulating gene expression related to cancer progression.
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| AMPC | 0.90 (KDM4A) | KDM4A |
| 0.35 (KDM4B) | KDM4B |
These findings suggest that AMPC may be effective in modulating epigenetic factors associated with cancer.
Enzyme Inhibition
The compound exhibits promising enzyme inhibition capabilities, particularly against enzymes in the methylerythritol phosphate pathway.
- Mechanism : AMPC binds to metal ions in the active sites of target enzymes, stabilizing their structure and inhibiting their function.
Case Studies
-
Study on Antibacterial Activity :
A study evaluated the antibacterial efficacy of AMPC derivatives against multiple strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance potency and selectivity against specific pathogens . -
Anticancer Activity Investigation :
Another research effort focused on the anticancer potential of AMPC derivatives, revealing that certain modifications improved their inhibitory effects on histone demethylases involved in cancer cell growth . -
Enzyme Interaction Studies :
Fluorescence-based thermal shift assays confirmed that AMPC stabilizes target enzymes containing zinc ions, highlighting its potential as a lead compound for developing new antibacterial agents .
Q & A
Q. What are the recommended synthetic routes for 2-(aminomethyl)pyridine-4-carboxylic acid dihydrochloride, and how are critical intermediates characterized?
The compound can be synthesized via nucleophilic substitution or reductive amination. For example:
- Step 1 : React 4-chloropyridine-2-carboxylic acid with a protected aminomethyl group (e.g., Boc-aminomethylpyridine) under basic conditions (K₂CO₃, DMF, 80°C) to form the intermediate.
- Step 2 : Deprotect the amine (e.g., using HCl/dioxane) and isolate the dihydrochloride salt via crystallization .
- Characterization : Use ¹H/¹³C NMR (D₂O or DMSO-d₆) to confirm the aminomethyl (-CH₂NH₂) and carboxylic acid (-COOH) groups. HPLC (C18 column, 0.1% TFA in water/acetonitrile) ensures purity (>98%), while mass spectrometry (ESI+) verifies the molecular ion peak ([M+H]⁺ = 217.1 g/mol) .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, lab coat) in a fume hood. Avoid inhalation and skin contact.
- Storage : Keep in a tightly sealed, light-protected container at 2–8°C. Desiccate to prevent hygroscopic degradation. Stability tests (HPLC over 6 months) show <5% degradation under these conditions .
Q. What solvents and conditions are optimal for dissolving this compound in biological assays?
- Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the dihydrochloride salt. For organic solutions, use DMSO (10 mM stock).
- Buffer Compatibility : Stable in PBS (pH 7.4) for 24 hours. Avoid strong bases (pH >9) to prevent deprotonation of the carboxylic acid group .
Advanced Research Questions
Q. How can reaction regioselectivity be controlled during functionalization of the aminomethyl and carboxylic acid groups?
- Selective Protection : Protect the carboxylic acid with a tert-butyl ester before modifying the aminomethyl group. Deprotection with TFA restores the -COOH group .
- Catalytic Optimization : Use Pd/C for hydrogenation of nitro intermediates to avoid over-reduction of the pyridine ring. Yields improve to >85% under 40 psi H₂ in ethanol .
- Kinetic Studies : Monitor reaction progress via inline IR spectroscopy to detect intermediate formation (e.g., amide coupling at 1650 cm⁻¹) .
Q. How do researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Conflicting IC₅₀ values in kinase inhibition assays may arise from buffer ionic strength variations. Reproduce assays in standardized conditions (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).
- Statistical Validation : Use triplicate measurements with positive/negative controls (e.g., staurosporine) to confirm dose-response curves. Meta-analysis of PubChem bioassay data (AID 1259401) suggests a true IC₅₀ range of 1–5 µM .
Q. What strategies are used to optimize yield and purity in large-scale synthesis?
- Process Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for greener solvent recovery.
- Crystallization : Use anti-solvent (ethyl acetate) addition at 0°C to enhance crystal purity (>99.5% by HPLC). Scale-up trials (10 g batches) achieve 78% yield .
Q. How is computational modeling applied to predict reactivity or binding modes of this compound?
- DFT Calculations : Gaussian 16 simulations (B3LYP/6-31G*) predict nucleophilic attack at the pyridine C-3 position (ΔG‡ = 12.3 kcal/mol).
- Docking Studies : AutoDock Vina models show hydrogen bonding between the carboxylic acid and kinase ATP-binding sites (PDB: 1ATP). Validation via mutagenesis (K72A mutation reduces binding by 80%) confirms predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
